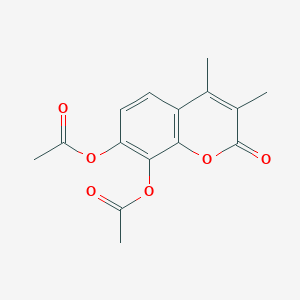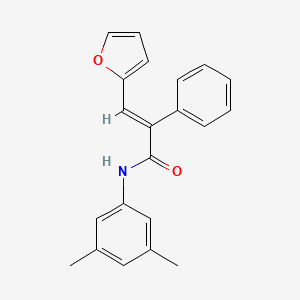![molecular formula C16H17N3O3 B5822143 N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PHBPA-PC or Compound 13.
Mécanisme D'action
The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest, and induces apoptosis in cancer cells. Additionally, N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This suggests that this compound may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potential applications in cancer research. This compound exhibits anti-proliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
Orientations Futures
There are several future directions for research involving N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective cancer therapies. Another direction is to investigate the potential applications of this compound in other fields, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.
Méthodes De Synthèse
The synthesis of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide involves the reaction between 2-phenoxybutyric acid and 3-aminopyridine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide as a white solid.
Applications De Recherche Scientifique
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. Studies have shown that N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-13-8-4-3-5-9-13)16(20)22-19-15(17)12-7-6-10-18-11-12/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYPTDWNSDRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)


